molecular formula C13H22N4OS B2632956 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-13-8

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

Cat. No.: B2632956
CAS No.: 439121-13-8
M. Wt: 282.41
InChI Key: FFQKGRZUQBBNBD-UHFFFAOYSA-N
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Description

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Methylpiperazine Moiety: The thiazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride, to form the desired product.

    Morpholine Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and piperazine rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazino)benzaldehyde: Shares the methylpiperazine moiety but differs in the rest of the structure.

    2-methyl-N-[4-(4-methylpiperazino)benzyl]benzenesulfonamide: Contains a similar piperazine structure but with different functional groups.

    3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Another compound with a methylpiperazine moiety but different overall structure.

Uniqueness

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is unique due to its combination of a thiazole ring, morpholine ring, and methylpiperazine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-15-2-4-16(5-3-15)11-12-10-14-13(19-12)17-6-8-18-9-7-17/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKGRZUQBBNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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